molecular formula C6F13I B1584492 Perfluorohexyl iodide CAS No. 355-43-1

Perfluorohexyl iodide

Cat. No. B1584492
CAS RN: 355-43-1
M. Wt: 445.95 g/mol
InChI Key: BULLJMKUVKYZDJ-UHFFFAOYSA-N
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Description

Perfluorohexyl iodide is a chemical compound with the formula CF3(CF2)5I . It forms 1:1 complexes with a variety of hydrogen-bond acceptors . It has been grafted onto the isocitronellene/propene copolymer by radical reaction, yielding a poly (α-olefin) with fluorinated side chains .


Synthesis Analysis

Perfluorohexyl iodide has been used in the Rose Bengal-photocatalyzed perfluorohexylation of olefins, alkynes, and electron-rich aromatic compounds in water . The radical addition of perfluorohexyl iodide to vinyl acetate, using azo-bis(isobutyronitrile) (AIBN) as an initiator, has also been investigated .


Molecular Structure Analysis

The molecular structure of Perfluorohexyl iodide is represented by the formula CF3(CF2)5I . The 3D structure of this compound can be viewed using specific software .


Chemical Reactions Analysis

Perfluorohexyl iodide forms 1:1 complexes with a variety of hydrogen-bond acceptors . It has been grafted onto the isocitronellene/propene copolymer by radical reaction .


Physical And Chemical Properties Analysis

Perfluorohexyl iodide is a liquid at room temperature . It has a refractive index of 1.329 and a density of 2.063 g/mL at 25 °C . Its boiling point is 117 °C .

Scientific Research Applications

Photocatalysis in Organic Synthesis

Perfluorohexyl iodide is utilized in Rose Bengal-photocatalyzed perfluorohexylation reactions . This process involves the perfluorohexylation of olefins, alkynes, and electron-rich aromatic compounds in water, using perfluorohexyl iodide as a fluoroalkyl source . This method is particularly advantageous for late-stage syntheses, allowing the incorporation of fluoroalkyl moieties into commercial drugs .

Polymer Chemistry

In polymer chemistry, perfluorohexyl iodide is used to graft onto the isocitronellene/propene copolymer through a radical reaction. This yields a poly(α-olefin) with fluorinated side chains , enhancing the polymer’s properties such as thermal stability and chemical resistance .

Organofluorine Chemistry

Perfluorohexyl iodide plays a significant role in organofluorine chemistry . It is used for the introduction of fluorinated groups into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals due to the lipophilic properties of fluorinated compounds .

Surface Science

Long-chain iodides like perfluorohexyl iodide are important intermediates for preparing tensioactive agents. These agents are valued for their low free surface energy , which is beneficial in applications like coatings and surfactants .

Environmental Studies

Perfluorohexyl iodide has been detected in edible oil samples from supermarkets, indicating its presence as a contaminant. Its concentration levels are studied to understand the environmental impact and health implications of perfluoroalkyl substances in food products .

Analytical Chemistry

In analytical chemistry, perfluorohexyl iodide is used in HPLC column separation . It serves as a test compound to evaluate the performance of chromatographic columns designed for separating complex mixtures .

Safety and Hazards

Perfluorohexyl iodide should be handled with care. Avoid breathing its mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F13I/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULLJMKUVKYZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047566
Record name Perfluoro-1-iodohexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo-
Source EPA Chemicals under the TSCA
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Product Name

Perfluorohexyl iodide

CAS RN

355-43-1
Record name Perfluorohexyl iodide
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Record name Perfluoro-1-iodohexane
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Record name Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoro-1-iodohexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane
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Record name PERFLUORO-1-IODOHEXANE
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Synthesis routes and methods I

Procedure details

44.6 g. of C6F13I and 12 g. of ethyl carbonate are dissolved in 30 ml. of DMSO and added slowly to a dispersion of 18 g. of zinc-copper couple in 40 ml. of DMSO. At the end of the addition, which lasts 3 hours, the reaction mixture is centrifuged and by decanting a yellow liquid is obtained and identified by comparison of NMR and infrared spectra with that of a sample of C6F13COOC2H5 prepared by esterification of the acid, C6F13COOH, obtained by reaction of C6F13I and of CO2.
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Synthesis routes and methods II

Procedure details

Perfluoroheptanoic acid 9.5 g (0.026 mole), iodine 4.0 g (0.016 mole) and Freon 113 (500 ml) were mixed and treated with approximately 33% fluorine diluted with nitrogen until the color due to iodine disappeared. The mixture was washed with water containing a small amount of sodium thiosulfite and dried over magnesium sulfate. 1.5 g (13% yield) of perfluorohexyl iodide was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorohexyl iodide
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Perfluorohexyl iodide
Reactant of Route 3
Perfluorohexyl iodide
Reactant of Route 4
Perfluorohexyl iodide
Reactant of Route 5
Perfluorohexyl iodide
Reactant of Route 6
Perfluorohexyl iodide

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